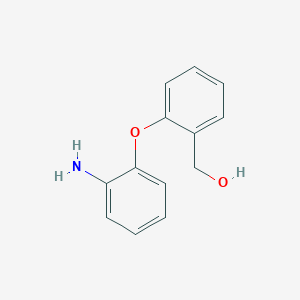
(2-(2-Aminophenoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Aminophenoxy)phenyl)methanol: is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is characterized by the presence of an aminophenoxy group attached to a phenylmethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Aminophenoxy)phenyl)methanol typically involves the reaction of 2-aminophenol with benzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-aminophenol attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-(2-Aminophenoxy)phenyl)methanol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
Chemistry: (2-(2-Aminophenoxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mecanismo De Acción
The mechanism of action of (2-(2-Aminophenoxy)phenyl)methanol involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
(2-(2-Hydroxyphenoxy)phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
(2-(2-Methoxyphenoxy)phenyl)methanol: Similar structure but with a methoxy group instead of an amino group.
(2-(2-Chlorophenoxy)phenyl)methanol: Similar structure but with a chloro group instead of an amino group.
Uniqueness: (2-(2-Aminophenoxy)phenyl)methanol is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. The amino group can participate in hydrogen bonding and other interactions, making the compound versatile in various applications.
Propiedades
Número CAS |
88373-14-2 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
[2-(2-aminophenoxy)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8,15H,9,14H2 |
Clave InChI |
KSJMOYDFXJAQKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)OC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
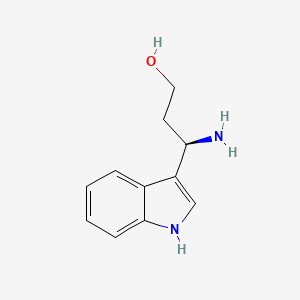
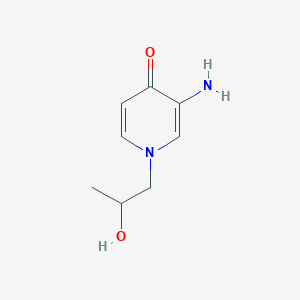

![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
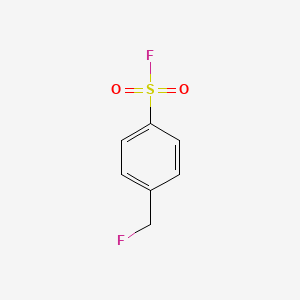
![N-[(4-Chloro-3-methylphenyl)methyl]oxetan-3-amine](/img/structure/B13075234.png)
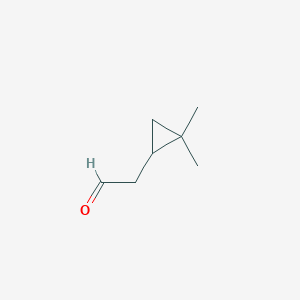

![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
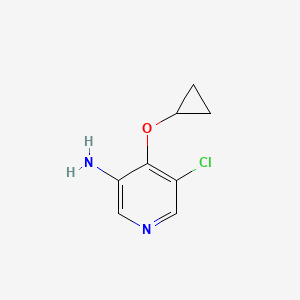
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
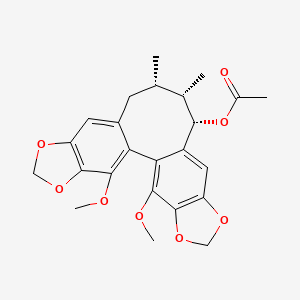
![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)
